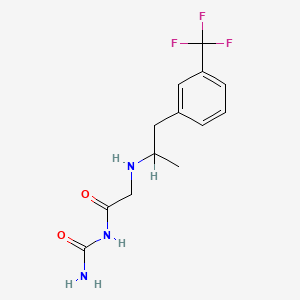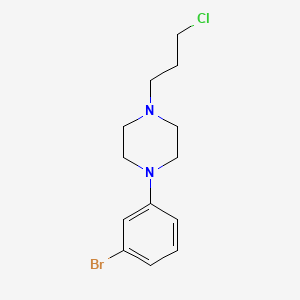
2-Acetoxycrotonaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxycrotonaldehyde is an organic compound with the molecular formula C6H8O3 It is a derivative of crotonaldehyde, featuring an acetoxy group (-OCOCH3) attached to the second carbon of the crotonaldehyde backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Acetoxycrotonaldehyde can be synthesized through the acetylation of crotonaldehyde. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CH=CHCH(OCOCH}_3\text{)} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetoxycrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetoxycrotonic acid.
Reduction: Reduction of the carbonyl group can yield 2-acetoxycrotyl alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products:
Oxidation: 2-Acetoxycrotonic acid.
Reduction: 2-Acetoxycrotyl alcohol.
Substitution: Various substituted crotonaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetoxycrotonaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
Wirkmechanismus
The mechanism of action of 2-acetoxycrotonaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Crotonaldehyde (CH3CH=CHCHO): The parent compound, lacking the acetoxy group.
2-Butenal (CH3CH=CHCHO): An unsaturated aldehyde similar to crotonaldehyde.
Acrolein (CH2=CHCHO): A simpler unsaturated aldehyde with similar reactivity.
Uniqueness: 2-Acetoxycrotonaldehyde is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its utility in various synthetic applications and provides additional sites for chemical modification.
Eigenschaften
Molekularformel |
C6H8O3 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
[(Z)-1-oxobut-2-en-2-yl] acetate |
InChI |
InChI=1S/C6H8O3/c1-3-6(4-7)9-5(2)8/h3-4H,1-2H3/b6-3- |
InChI-Schlüssel |
WJDDIGRHHXHPBE-UTCJRWHESA-N |
Isomerische SMILES |
C/C=C(/C=O)\OC(=O)C |
Kanonische SMILES |
CC=C(C=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)






![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
